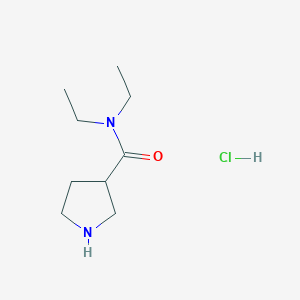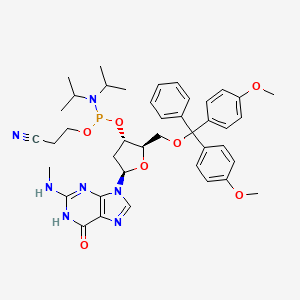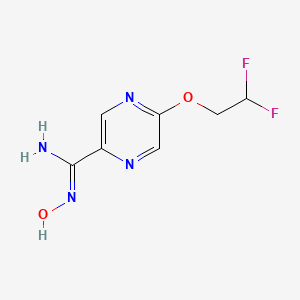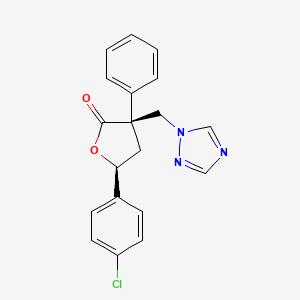
Fenbuconazole-lactone B RH-9130
Descripción general
Descripción
Fenbuconazole-lactone B RH-9130 is a synthetic fungicide that has been used for decades in the agricultural and horticultural industries. It is a broad-spectrum fungicide, meaning it is effective against a wide range of fungi, including rust, mildews, and blights. Recent studies have shown that this fungicide has potential applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Environmental Behavior and Degradation
Fenbuconazole and its metabolites, including RH-9130, undergo enantioselective degradation in soils, with their concentrations and degradation rates varying under aerobic and anaerobic conditions. This selective degradation impacts the environmental fate of fenbuconazole and its chiral metabolites. The study highlights the necessity of considering enantioselectivity in environmental risk assessments of chiral pesticides like fenbuconazole (Li et al., 2012).
Impact on Development and Cardiac Function in Zebrafish
Exposure to fenbuconazole, including its metabolite RH-9130, at specific concentrations has been found to significantly impact the development and cardiac functioning in zebrafish embryos. This suggests potential toxic effects on embryonic development, which could be crucial for evaluating the environmental and health risks of fenbuconazole applications (Wu et al., 2018).
Enantioselective Accumulation and Metabolism in Lizards
The study on lizards exposed to fenbuconazole revealed enantioselective accumulation, elimination, and metabolism of the fungicide and its metabolites, including RH-9130. This research indicates species-specific biotransformation pathways and differential toxicokinetic behaviors of fenbuconazole enantiomers, suggesting the importance of considering enantiomeric forms in ecological risk assessments (Hao et al., 2021).
Supercritical Fluid Chromatography Analysis
A novel method using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has been developed for the rapid and robust detection of fenbuconazole and its chiral metabolites, including RH-9130, in various agricultural products and soil. This method provides a more efficient approach for monitoring the residues of fenbuconazole and its metabolites in food and environmental samples, contributing to food safety and environmental protection (Tao et al., 2018).
Propiedades
IUPAC Name |
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)17-10-19(18(24)25-17,11-23-13-21-12-22-23)15-4-2-1-3-5-15/h1-9,12-13,17H,10-11H2/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNWNPDHEYZMGW-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbuconazole-lactone B RH-9130 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



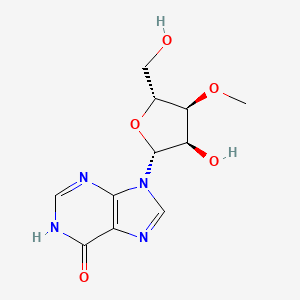

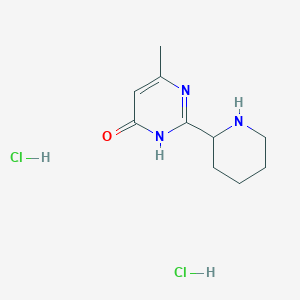
![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)
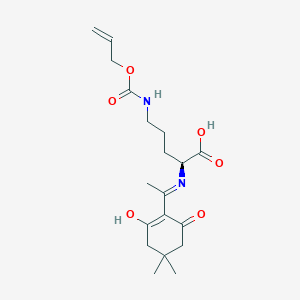
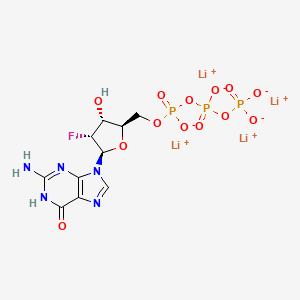
![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)
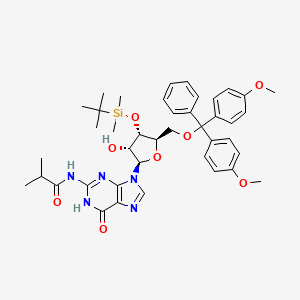
![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)
